Temafloxacinhydrochlorid

Übersicht

Beschreibung

Temafloxacinhydrochlorid ist ein Antibiotikum, das zur Klasse der Fluorchinolone gehört. Es wurde erstmals 1992 in den USA für die Verwendung auf dem Markt zugelassen, wurde aber kurz darauf aufgrund von Berichten über schwere Nebenwirkungen wie allergische Reaktionen und hämolytische Anämie zurückgezogen, die zu drei Todesfällen führten . Trotz seines Rückzugs bleibt this compound aufgrund seiner starken antibakteriellen Eigenschaften eine interessante Verbindung.

2. Herstellungsmethoden

Die Synthese von this compound umfasst mehrere wichtige Schritte:

Ausgangsmaterial: Die Synthese beginnt mit Ethyl-2,4-dichlor-5-fluorbenzoylacetat.

Kondensation: Diese Verbindung unterliegt einer Kondensation, um ein Zwischenprodukt zu bilden.

Aminierung: Das Zwischenprodukt wird dann aminiert.

Cyclisierung: Es folgt eine Cyclisierung, die die grundlegende Chinolonstruktur bildet.

Boronesterifizierung: Dieser Schritt beinhaltet die Boronesterifizierung.

Substitution: Es werden Substitutionsreaktionen durchgeführt, um die notwendigen funktionellen Gruppen einzuführen.

Hydrolyse und Salzbildung: Schließlich führen Hydrolyse und Salzbildung zu this compound mit einer Gesamtausbeute von 45%.

Wissenschaftliche Forschungsanwendungen

Temafloxacinhydrochlorid wurde auf seine antibakteriellen Eigenschaften untersucht. Es hat sich gezeigt, dass es gegen sowohl grampositive als auch gramnegative Bakterien aktiv ist, einschließlich Stämme, die gegen andere Antibiotika resistent sind. Seine Anwendungen umfassen:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Fluorchinolon-Antibiotika verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die bakterielle DNA-Gyrase und Topoisomerase IV.

Medizin: Ursprünglich zur Behandlung von Infektionen der unteren Atemwege, Genital- und Harnwegsinfektionen sowie Hautinfektionen eingesetzt.

Industrie: Seine Synthese und Modifikation sind von Interesse in der pharmazeutischen Herstellung.

5. Wirkmechanismus

Die bakterizide Wirkung von this compound resultiert aus der Interferenz mit der Aktivität der bakteriellen Enzyme DNA-Gyrase und Topoisomerase IV, die für die Transkription und Replikation von bakterieller DNA benötigt werden. DNA-Gyrase ist das primäre Chinolon-Ziel für gramnegative Bakterien, während Topoisomerase IV das bevorzugte Ziel in grampositiven Organismen ist. Die Interferenz mit diesen Enzymen führt zu Strangbrüchen des bakteriellen Chromosoms, Supercoiling und Wiederverschluss, wodurch die DNA-Replikation und -Transkription gehemmt wird .

Wirkmechanismus

Target of Action

Temafloxacin hydrochloride is an antibiotic agent that primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .

Mode of Action

The bactericidal action of temafloxacin hydrochloride results from its interference with the activity of DNA gyrase and topoisomerase IV . This interference leads to strand breakage of the bacterial chromosome, supercoiling, and resealing . As a result, DNA replication and transcription are inhibited .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA transcription and replication . This disruption affects the bacterial cell’s ability to reproduce and survive, leading to its death .

Pharmacokinetics

Temafloxacin hydrochloride exhibits a distinct pharmacokinetic profile. It has a 7-8 hour half-life and is rapidly absorbed from the gastrointestinal tract . The average bioavailability of temafloxacin exceeds 90%, with little inter-subject variability . Approximately 60% of a dose is recovered unchanged in the urine in normal volunteers . Non-renal clearance consists of metabolism, biliary secretion of unchanged drug, and presumptive transintestinal elimination .

Result of Action

The result of temafloxacin hydrochloride’s action is the death of the bacterial cells. By inhibiting the enzymes necessary for DNA replication and transcription, temafloxacin hydrochloride prevents the bacteria from reproducing and surviving .

Action Environment

The action of temafloxacin hydrochloride can be influenced by various environmental factors For instance, its absorption may be affected by the pH level in the stomach Additionally, its distribution within the body can be influenced by the patient’s hydration status and blood flow to various organs.

Biochemische Analyse

Biochemical Properties

Temafloxacin hydrochloride is a broad-spectrum antibacterial agent . It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes involved in DNA replication and transcription . These interactions inhibit the supercoiling of DNA, which is necessary for the transcription and replication of bacterial DNA, leading to rapid cell death .

Cellular Effects

Temafloxacin hydrochloride has been shown to have significant effects on various types of cells, particularly bacterial cells . It disrupts DNA replication and transcription, which in turn affects cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Temafloxacin hydrochloride involves binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the supercoiling of DNA, a critical process in DNA replication and transcription . This inhibition leads to the cessation of these processes and ultimately results in bacterial cell death .

Temporal Effects in Laboratory Settings

Like other fluoroquinolones, it is likely that it maintains its antibacterial activity over time unless bacterial resistance develops .

Dosage Effects in Animal Models

Like other fluoroquinolones, it is likely that its antibacterial activity increases with dosage until a certain threshold, beyond which toxic or adverse effects may occur .

Metabolic Pathways

Temafloxacin hydrochloride, like other fluoroquinolones, is metabolized in the liver . It is likely that it interacts with various enzymes and cofactors involved in its metabolic pathway .

Transport and Distribution

Like other fluoroquinolones, it is likely that it is transported across cell membranes via passive diffusion .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV .

Vorbereitungsmethoden

The synthesis of temafloxacin hydrochloride involves several key steps:

Starting Material: The synthesis begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate.

Condensation: This compound undergoes condensation to form an intermediate.

Amination: The intermediate is then aminated.

Cyclization: Cyclization follows, forming the core quinolone structure.

Boron Esterification: This step involves boron esterification.

Substitution: Substitution reactions are performed to introduce the necessary functional groups.

Hydrolysis and Salt Formation: Finally, hydrolysis and salt formation yield temafloxacin hydrochloride with a 45% overall yield.

Analyse Chemischer Reaktionen

Temafloxacinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen sind üblich, insbesondere im Syntheseprozess.

Häufige Reagenzien und Bedingungen: Reagenzien wie Bortrifluorid und Bedingungen wie saure oder basische Umgebungen werden häufig verwendet.

Hauptprodukte: Die gebildeten Hauptprodukte hängen von der jeweiligen Reaktion ab, umfassen aber in der Regel modifizierte Chinolonderivate.

Vergleich Mit ähnlichen Verbindungen

Temafloxacinhydrochlorid gehört zur Klasse der Fluorchinolon-Antibiotika, die andere Verbindungen wie Ciprofloxacin, Levofloxacin und Moxifloxacin umfasst. Im Vergleich zu diesen hat this compound:

Gemeinsamkeiten: Breitband-antibakterielle Aktivität, Wirkmechanismus, der DNA-Gyrase und Topoisomerase IV beinhaltet.

Unterschiede: this compound wurde aufgrund schwerer Nebenwirkungen zurückgezogen, während andere Fluorchinolone weiterhin verwendet werden.

Ähnliche Verbindungen

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Lomefloxacin

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVJEYDLTXRYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108319-06-8 (Parent) | |

| Record name | Temafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70909733 | |

| Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105784-61-0 | |

| Record name | Temafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC5IGJ7J6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

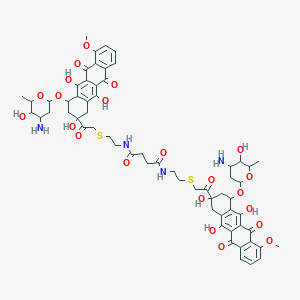

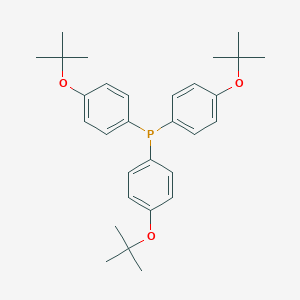

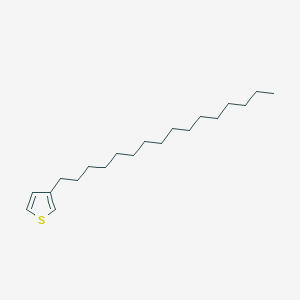

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)

![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)